molecular formula C11H18O4 B8285543 Ethyl 2-valerylacetoacetate

Ethyl 2-valerylacetoacetate

Cat. No.: B8285543
M. Wt: 214.26 g/mol
InChI Key: CNDRGQIPNUJNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-valerylacetoacetate (hypothetical structure: ethyl 2-(pentanoyl)acetoacetate) is an ester derivative of acetoacetic acid, characterized by a valeryl (pentanoyl) substituent at the 2-position. These compounds share a common β-ketoester backbone, which confers reactivity in condensation and nucleophilic substitution reactions, making them valuable intermediates in pharmaceuticals, agrochemicals, and specialty materials.

The absence of direct data on this compound in the evidence necessitates extrapolation from structurally related compounds. The valeryl group, a five-carbon acyl chain, may influence properties such as lipophilicity, solubility, and metabolic stability compared to shorter or aromatic substituents.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2-acetyl-3-oxoheptanoate

InChI

InChI=1S/C11H18O4/c1-4-6-7-9(13)10(8(3)12)11(14)15-5-2/h10H,4-7H2,1-3H3

InChI Key

CNDRGQIPNUJNEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C(=O)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-valerylacetoacetate (hypothetical) to its analogs based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of β-Ketoester Derivatives

Compound Name CAS Number Molecular Formula Substituent Key Applications Physicochemical Properties
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Phenyl Synthesis of phenacetin precursors Purity ≥98%; stored at -20°C
Ethyl 2-chloroacetoacetate 609-15-4 C₅H₇ClO₃ Chloro Pharmaceutical intermediates Clear to pale yellow liquid
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ 4-Chlorophenoxy Agrochemical research Crystalline solid
Ethyl 2-hydroxyacetate 623-50-7 C₄H₈O₃ Hydroxy Experimental synthesis Boiling point: 195°C

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Chloro): Ethyl 2-chloroacetoacetate exhibits high reactivity in nucleophilic substitutions, making it suitable for continuous-flow pharmaceutical synthesis . Aromatic Groups (e.g., Phenyl): Ethyl 2-phenylacetoacetate’s phenyl group enhances stability and facilitates use as an analytical reference standard in precursor synthesis .

Physicochemical Properties :

  • Solubility : Chlorinated derivatives (e.g., Ethyl 2-chloroacetoacetate) are typically more polar than phenyl-substituted analogs, affecting solvent compatibility .
  • Storage : Ethyl 2-phenylacetoacetate requires storage at -20°C to maintain stability, whereas chloro derivatives are stable as liquids at room temperature .

Applications: Pharmaceuticals: Ethyl 2-chloroacetoacetate is critical for synthesizing oxiracetam impurities and other active pharmaceutical ingredients (APIs) . Agrochemicals: Ethyl 2-(4-chlorophenoxy)acetoacetate’s phenoxy group is leveraged in pesticide and herbicide research .

Q & A

Q. What are the established synthetic routes for Ethyl 2-valerylacetoacetate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via Claisen condensation or hydrolysis of its nitrile precursor, analogous to methods used for Ethyl α-phenylacetoacetate . Optimization involves adjusting temperature (e.g., maintaining 0–5°C during nitrile hydrolysis), solvent choice (ether or THF), and catalyst concentration (e.g., sulfuric acid). Post-synthesis purification via fractional distillation or recrystallization ensures ≥98% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard methods include:

  • GC-MS or HPLC for purity assessment (≥98% by area normalization) .
  • NMR (¹H and ¹³C) to confirm ester and ketone functional groups. Compare spectral data with reference standards (e.g., δ ~2.3 ppm for methylene protons adjacent to the ketone) .
  • FT-IR to validate carbonyl stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) .

Q. What safety protocols are critical when handling this compound?

  • Store at -20°C in airtight containers to prevent degradation .
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Follow OSHA HCS guidelines: avoid inhalation, and ensure proper ventilation during synthesis .

Q. How is this compound utilized as an analytical reference standard?

It serves as a chromatographic reference for quantifying ketone-containing intermediates in synthetic pathways (e.g., in acetophenone precursor studies). Calibrate instruments using its known retention times and spectral profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Hypothesis testing : Check for diastereomer formation or solvent impurities.
  • Variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).
  • Computational modeling (DFT) to predict coupling constants and compare with experimental data .

Q. What strategies improve the scalability of this compound synthesis without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance nitrile hydrolysis efficiency.
  • In-line analytics : Real-time HPLC monitoring ensures consistent purity during scale-up .

Q. How does this compound participate in multi-step organic syntheses (e.g., drug intermediates)?

  • Michael addition : Reacts with α,β-unsaturated carbonyls to form polyfunctional intermediates.
  • Knorr pyrrole synthesis : Acts as a β-ketoester precursor for heterocyclic compounds.
  • Enolate alkylation : Generates branched ketones for bioactive molecule synthesis .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

  • Matrix effects in GC-MS: Use internal standards (e.g., deuterated analogs) for accurate quantification.
  • Co-elution issues : Employ tandem mass spectrometry (MS/MS) or orthogonal columns (e.g., C18 vs. HILIC) .

Methodological Resources

  • Synthetic protocols : Refer to hydrolysis and distillation techniques in .
  • Safety data : Review OSHA HCS guidelines and SDS for handling/storage .
  • Analytical validation : Cross-reference spectral libraries and computational models for structural confirmation .

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